molecular formula C16H16N2O3S B5697677 1-(2-METHOXYBENZOYL)-3-(3-METHOXYPHENYL)THIOUREA

1-(2-METHOXYBENZOYL)-3-(3-METHOXYPHENYL)THIOUREA

Cat. No.: B5697677
M. Wt: 316.4 g/mol
InChI Key: OOKCMIVJKUWVJW-UHFFFAOYSA-N
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Description

1-(2-METHOXYBENZOYL)-3-(3-METHOXYPHENYL)THIOUREA is an organic compound that belongs to the thiourea class This compound is characterized by the presence of methoxybenzoyl and methoxyphenyl groups attached to a thiourea backbone

Preparation Methods

The synthesis of 1-(2-METHOXYBENZOYL)-3-(3-METHOXYPHENYL)THIOUREA typically involves the reaction of 2-methoxybenzoyl chloride with 3-methoxyaniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(2-METHOXYBENZOYL)-3-(3-METHOXYPHENYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or thiourea groups, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

1-(2-METHOXYBENZOYL)-3-(3-METHOXYPHENYL)THIOUREA has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a building block for more complex molecules.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is often used in assays to evaluate its effects on various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-METHOXYBENZOYL)-3-(3-METHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in bacteria. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

1-(2-METHOXYBENZOYL)-3-(3-METHOXYPHENYL)THIOUREA can be compared with other thiourea derivatives, such as:

    1-(2-METHOXYBENZOYL)-3-PHENYLTHIOUREA: Similar structure but lacks the methoxy group on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-(2-CHLOROBENZOYL)-3-(3-METHOXYPHENYL)THIOUREA: Contains a chloro group instead of a methoxy group, leading to different electronic properties and potentially different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-methoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-20-12-7-5-6-11(10-12)17-16(22)18-15(19)13-8-3-4-9-14(13)21-2/h3-10H,1-2H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKCMIVJKUWVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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